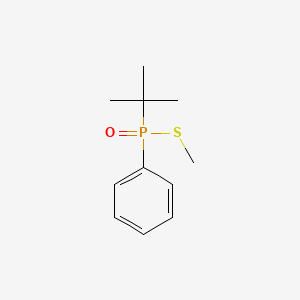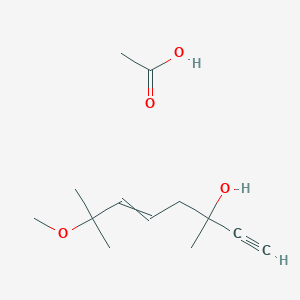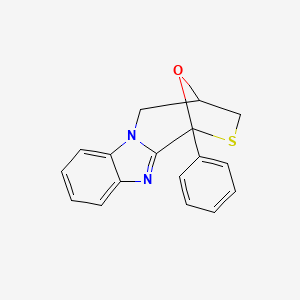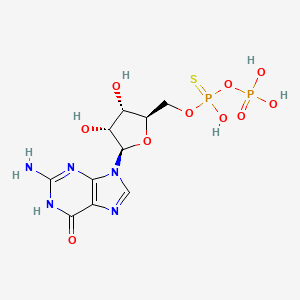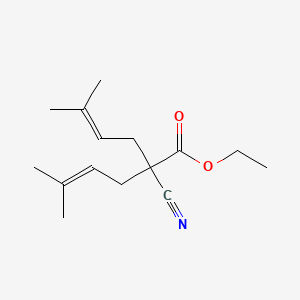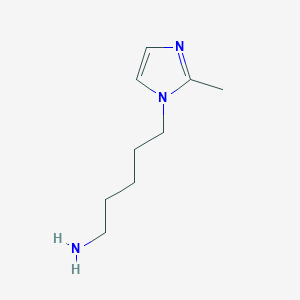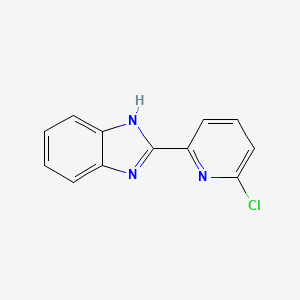![molecular formula C31H47NO B14453278 N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine CAS No. 76293-03-3](/img/structure/B14453278.png)
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This compound is particularly interesting due to its unique structure, which includes both phenyl and dinonylphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine typically involves the reaction of an aldehyde or ketone with hydroxylamine. The general reaction can be represented as follows:
R1R2C=O+NH2OH→R1R2C=NOH+H2O
In this case, the aldehyde or ketone used would be 2,5-dinonylbenzaldehyde or a similar compound. The reaction is usually carried out in an acidic or neutral medium to facilitate the formation of the oxime.
Industrial Production Methods
Industrial production of oximes, including this compound, often involves the use of catalytic processes to increase yield and efficiency. Common catalysts include acids such as hydrochloric acid or sulfuric acid. The reaction is typically conducted at elevated temperatures to accelerate the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and organometallic compounds.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oximes depending on the reagents used.
Aplicaciones Científicas De Investigación
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the hydroxylamine group, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylhydroxylamine: An intermediate in the redox-related pair C6H5NH2 and C6H5NO.
N-Hydroxyaniline: Another hydroxylamine derivative with similar properties.
Uniqueness
N-[(2,5-Dinonylphenyl)(phenyl)methylidene]hydroxylamine is unique due to the presence of the dinonylphenyl group, which imparts distinct chemical and physical properties compared to other hydroxylamine derivatives. This structural uniqueness can lead to different reactivity and applications in various fields.
Propiedades
Número CAS |
76293-03-3 |
|---|---|
Fórmula molecular |
C31H47NO |
Peso molecular |
449.7 g/mol |
Nombre IUPAC |
N-[[2,5-di(nonyl)phenyl]-phenylmethylidene]hydroxylamine |
InChI |
InChI=1S/C31H47NO/c1-3-5-7-9-11-13-16-20-27-24-25-28(21-17-14-12-10-8-6-4-2)30(26-27)31(32-33)29-22-18-15-19-23-29/h15,18-19,22-26,33H,3-14,16-17,20-21H2,1-2H3 |
Clave InChI |
PRVGZVXGLYRQMI-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC1=CC(=C(C=C1)CCCCCCCCC)C(=NO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-2,4-dioxa-3-phosphaspiro[5.5]undec-8-ene](/img/structure/B14453196.png)
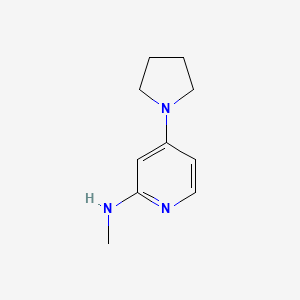
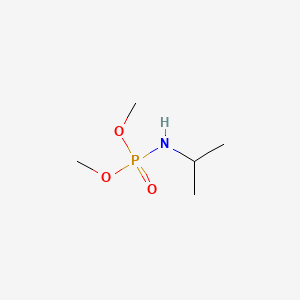
![N-[3-(Dihexylamino)phenyl]acetamide](/img/structure/B14453200.png)


